
serratamolide A
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Descripción general
Descripción
serratamolide A is a natural product found in Serratia with data available.
Análisis De Reacciones Químicas
Structural Elucidation and Key Features
Serratamolide A consists of:
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Two L-serine residues linked via ester bonds to
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Two β-hydroxy fatty acid chains (typically C10 alkyl chains)
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Cyclic depsipeptide core with lactone ring formation
Key analytical data from NMR and HPLC studies:
NMR Signal (ppm) | Assignment | Correlation |
---|---|---|
171.8 (C=O) | Carbonyl (C1) | HMBC to serine β-carbon |
171.0 (C=O) | Carbonyl (C1') | HMBC to fatty acid chain |
5.35 (t, J=4.7 Hz) | Unsaturated branch unit | COSY to δH 2.04/1.31 |
0.90 (t, J=7.0 Hz) | Terminal methyl group | C10 alkyl chain |
3.65 (s) | Methoxy group | Serratamolide G variant |
This structure was confirmed via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) analyses .
Chemical Modifications and Homologues
This compound undergoes structural variations, forming derivatives such as:
These variants arise from post-biosynthetic tailoring , including chain elongation, desaturation, and methoxylation .
Degradation and Reactivity
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Hydrolysis : Acidic/alkaline conditions cleave ester bonds, yielding serine and fatty acid fragments .
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Thermal stability : Retains structure up to 100°C but degrades under prolonged heat .
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Enzymatic degradation : Esterases and lipases disrupt the lactone ring, reducing bioactivity .
Biological Interactions and Reactivity
Q & A
Basic Research Questions
Q. What are the standard assays for evaluating serratamolide A's antimicrobial activity against Gram-positive pathogens?
- Methodological Answer : To assess antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) against MRSA and other Gram-positive strains. Validate results with agar diffusion assays by measuring inhibition zones. Include controls like Staphylococcus epidermidis or Bacillus subtilis for comparative analysis. For specificity, confirm inactivity against Gram-negative bacteria (e.g., Escherichia coli) using the same protocols .
Q. How can researchers confirm the role of the swrW gene in this compound biosynthesis?
- Methodological Answer : Employ transposon mutagenesis to disrupt swrW in Serratia marcescens and compare serratamolide production between wild-type and mutant strains via high-performance liquid chromatography (HPLC) . Complement the mutant with a plasmid expressing swrW to restore biosynthesis. Use LC-MS to verify serratamolide identity and quantify yield .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound's cytotoxicity between mammalian cell lines and erythrocyte lysis assays?
- Methodological Answer : Address discrepancies by conducting parallel assays:
- Hemolysis : Test serratamolide on fresh mammalian erythrocytes (e.g., murine or human) using spectrophotometry to measure hemoglobin release.
- Cell viability : Use Alamar Blue or MTT assays on diverse cell lines (e.g., human corneal epithelial cells, lung carcinoma cells) to assess dose-dependent cytotoxicity.
- Statistical analysis : Apply tools like Prism to compare IC50 values across assays and identify cell-type-specific sensitivities .
Q. How can transcriptional regulators like PigP be experimentally validated as upstream controllers of this compound production?
- Methodological Answer :
- Transcriptional profiling : Perform RNA-seq or qRT-PCR on PigP mutants to analyze expression changes in swrW and other biosynthetic genes.
- Electrophoretic mobility shift assays (EMSAs) : Test PigP binding to promoter regions of swrW or hexS.
- Phenotypic rescue : Overexpress PigP in regulatory mutants (e.g., crp or hexS mutants) to restore serratamolide production .
Q. What experimental designs optimize this compound yield in laboratory cultures?
- Methodological Answer :
- Environmental factors : Test temperature (25–37°C), aeration, and media composition (e.g., LB vs. nutrient broth) using design of experiments (DOE) .
- Genetic engineering : Overexpress swrW under inducible promoters (e.g., lacZ).
- Metabolite extraction : Use ethyl acetate for solvent-based extraction and refine HPLC gradients for purity ≥95% .
Q. How should researchers analyze conflicting data on this compound's spectrum of activity against Enterococcus species?
- Methodological Answer :
- Strain variation : Test multiple Enterococcus clinical isolates (e.g., E. faecalis, E. faecium) using standardized MIC protocols.
- Mode of action : Perform membrane permeability assays (e.g., propidium iodide uptake) to determine if serratamolide disrupts cell membranes in Enterococci.
- Synergy studies : Combine serratamolide with β-lactams or glycopeptides to identify potentiation effects .
Q. Data Analysis and Presentation Guidelines
Q. What statistical approaches are recommended for this compound bioactivity studies?
- Methodological Answer :
- Use two-way ANOVA to compare inhibition zones across bacterial strains and serratamolide concentrations.
- Apply log-rank tests for time-kill assays.
- For cytotoxicity, calculate IC50 values using nonlinear regression models (e.g., sigmoidal dose-response curves) .
Q. How can researchers effectively present this compound data in publications?
- Methodological Answer :
- Tables : Include MIC values, cytotoxicity IC50s, and transcriptional fold-changes with standard deviations.
- Figures : Use line graphs for dose-response curves and heatmaps for gene expression profiles.
- Reproducibility : Provide raw data in supplementary materials and detail experimental replicates (≥3) .
Q. Contradiction and Validation Strategies
Q. What steps validate this compound's specificity for Gram-positive bacteria in mixed-culture experiments?
- Methodological Answer :
- Co-culture assays : Grow S. marcescens with Gram-positive (MRSA) and Gram-negative (Pseudomonas aeruginosa) strains. Use selective agar or FISH to quantify pathogen survival.
- Fractionation : Isolate serratamolide from co-culture supernatants and retest activity .
Q. How should researchers address discrepancies in transcriptional regulation data for this compound?
Propiedades
Fórmula molecular |
C26H46N2O8 |
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Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone |
InChI |
InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19?,20?,21-,22-/m0/s1 |
Clave InChI |
NMEMNUVHBNAERZ-UJKMTWAASA-N |
SMILES isomérico |
CCCCCCCC1CC(=O)N[C@H](C(=O)OC(CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO |
SMILES canónico |
CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO |
Sinónimos |
serratamolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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